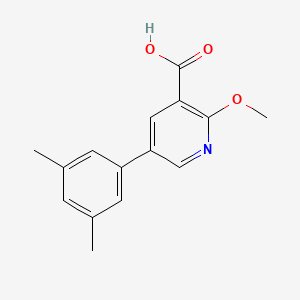
5-(3,5-Dimethylphenyl)-2-hydroxyisonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethylphenyl)-2-hydroxyisonicotinic acid, 95% (5-DMPH-2HINA-95) is a synthetic compound with a wide range of applications in the scientific field. It is used in a variety of research studies and laboratory experiments, and has the potential to be applied in other areas of science.
Scientific Research Applications
5-DMPH-2HINA-95 has been used in a variety of scientific research studies. It has been used to study the effects of oxidative stress in cells and to investigate the role of nitric oxide in cell signaling pathways. It has also been used to study the effects of nitric oxide on gene expression. In addition, 5-DMPH-2HINA-95 has been used to study the effects of nitric oxide on cell cycle progression, apoptosis, and inflammation.
Mechanism of Action
The mechanism of action of 5-DMPH-2HINA-95 is not fully understood. It is believed to interact with a variety of proteins, including nitric oxide synthase, cyclooxygenase, and phosphodiesterase. This interaction is thought to lead to the production of nitric oxide, which is believed to be responsible for the biological effects of 5-DMPH-2HINA-95.
Biochemical and Physiological Effects
5-DMPH-2HINA-95 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit nitric oxide production, which can lead to a decrease in inflammation and oxidative stress. It has also been shown to inhibit cyclooxygenase activity, leading to an increase in prostaglandin production. In addition, 5-DMPH-2HINA-95 has been shown to have anti-apoptotic and anti-proliferative effects.
Advantages and Limitations for Lab Experiments
5-DMPH-2HINA-95 has several advantages for laboratory experiments. It is easy to synthesize, with high yields, and it is relatively stable in solution. In addition, it is non-toxic and has low bioavailability. However, it has several limitations as well. It is not water-soluble, and it is not very stable in the presence of light or oxygen.
Future Directions
There are several potential future directions for 5-DMPH-2HINA-95. It could be used to study the effects of nitric oxide on the cardiovascular system, to investigate the role of nitric oxide in cell death and proliferation, and to study the effects of nitric oxide on cancer cells. In addition, 5-DMPH-2HINA-95 could be used to study the effects of nitric oxide on the immune system, to investigate the role of nitric oxide in neurodegenerative diseases, and to study the effects of nitric oxide on the metabolism. Finally, 5-DMPH-2HINA-95 could be used to study the effects of nitric oxide on the development and progression of various diseases.
Synthesis Methods
5-DMPH-2HINA-95 is synthesized through a multi-step process. The first step involves reacting 3,5-dimethylphenyl isonicotinate with sodium hydroxide to produce an intermediate, which is then reacted with hydroxylamine hydrochloride to produce the desired product 5-DMPH-2HINA-95. This process is highly efficient, with yields of up to 95%.
properties
IUPAC Name |
5-(3,5-dimethylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-3-9(2)5-10(4-8)12-7-15-13(16)6-11(12)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWPVQIJOCNCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CNC(=O)C=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687084 |
Source


|
| Record name | 5-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylphenyl)-2-hydroxyisonicotinic acid | |
CAS RN |
1261988-87-7 |
Source


|
| Record name | 5-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














